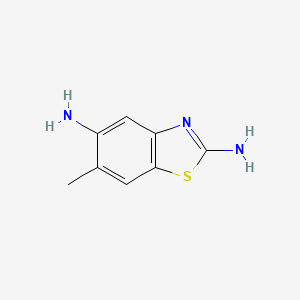

6-Methyl-benzothiazole-2,5-diamine

Description

BenchChem offers high-quality 6-Methyl-benzothiazole-2,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-benzothiazole-2,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,3-benzothiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMRHYSSLBGHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35435-49-5 | |

| Record name | 6-methyl-1,3-benzothiazole-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history and discovery of 6-Methyl-benzothiazole-2,5-diamine

An In-depth Technical Guide to 6-Methyl-benzothiazole-2,5-diamine

Executive Summary

This guide provides a comprehensive technical overview of 6-Methyl-benzothiazole-2,5-diamine (CAS No: 35435-49-5), a heterocyclic aromatic amine of significant interest in synthetic and medicinal chemistry. As a member of the privileged benzothiazole family, this compound serves as a versatile building block for the development of novel chemical entities.[1][2] This document details its physicochemical properties, established synthetic methodologies, chemical reactivity, potential applications, and critical safety protocols. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's scientific and practical landscape, blending established chemical principles with field-proven insights.

Introduction to the Benzothiazole Scaffold

The benzothiazole ring system, an aromatic bicyclic structure formed by the fusion of a benzene ring and a thiazole ring, is a cornerstone in medicinal chemistry.[3][4] Compounds incorporating this scaffold exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4] The unique electronic and structural features of the benzothiazole nucleus allow it to interact with a wide range of biological targets, making it a "privileged structure" in drug discovery.[1][2]

6-Methyl-benzothiazole-2,5-diamine is a specific derivative distinguished by three key features: the core benzothiazole structure, a methyl group at the C6 position, and two primary amine groups at the C2 and C5 positions. These functional groups, particularly the two distinct amino groups, provide multiple reactive sites, making the molecule an exceptionally valuable precursor for constructing more complex molecular architectures.[5]

Physicochemical Properties and Characterization

The fundamental identity and characteristics of 6-Methyl-benzothiazole-2,5-diamine are summarized below. These properties are critical for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 35435-49-5 | [5] |

| Molecular Formula | C₈H₉N₃S | [5][6] |

| Molecular Weight | 179.24 g/mol | [5][6] |

| Appearance | Typically a crystalline solid | [7] |

| Melting Point | Not consistently reported; related compounds melt in the 140-150°C range | [7] |

| Solubility | Soluble in polar organic solvents | [7] |

| InChI Key | RIMRHYSSLBGHNL-UHFFFAOYSA-N | [5] |

Spectroscopic Profile: While specific spectra are proprietary, the structural features of 6-Methyl-benzothiazole-2,5-diamine suggest a predictable spectroscopic profile essential for its identification:

-

¹H NMR: Expected signals would include distinct singlets for the aromatic protons, a singlet for the methyl (CH₃) group protons, and broad singlets for the two amine (NH₂) groups, which are exchangeable with D₂O.

-

¹³C NMR: Resonances would confirm the presence of eight distinct carbon environments, including those of the fused aromatic rings, the methyl group, and the carbons bonded to the nitrogen and sulfur atoms.

-

FT-IR: Key vibrational bands would include N-H stretching for the primary amines (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, C=N stretching characteristic of the thiazole ring, and C-S stretching bands.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (179.24).

Synthesis and Manufacturing

The synthesis of 6-Methyl-benzothiazole-2,5-diamine typically relies on established methods for constructing the benzothiazole core, followed by functional group manipulations.

Primary Synthetic Pathway

A prevalent and logical synthetic route involves the condensation and cyclization of appropriately substituted precursors.[5] The process can be conceptualized as a multi-step sequence starting from a substituted toluene derivative.

Caption: Primary synthesis of 6-Methyl-benzothiazole-2,5-diamine.

Detailed Experimental Protocol (Illustrative)

This protocol is based on general methods for the synthesis of 2-aminobenzothiazoles from aromatic amines.[3][8]

Objective: To synthesize 6-Methyl-benzothiazole-2,5-diamine.

Materials:

-

2,5-Diaminotoluene

-

Potassium thiocyanate (KSCN)

-

Acetic Acid (Glacial)

-

Bromine (Br₂)

-

Sodium hydroxide (NaOH) solution

-

Ethanol

-

Water (Deionized)

Procedure:

-

Thiocyanation: In a three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve 2,5-Diaminotoluene in glacial acetic acid. Cool the mixture in an ice bath to 0-5°C.

-

Add a solution of potassium thiocyanate in water dropwise, maintaining the low temperature.

-

Cyclization: After the addition is complete, add a solution of bromine in glacial acetic acid dropwise. Causality Note: The bromine acts as an oxidizing agent to facilitate the electrophilic cyclization that forms the thiazole ring. The reaction is exothermic and must be kept cold to prevent side reactions.

-

Stir the reaction mixture at a low temperature for several hours, then allow it to warm to room temperature and stir overnight.

-

Work-up: Pour the reaction mixture onto crushed ice. Neutralize the solution carefully with a cold sodium hydroxide solution to precipitate the crude product.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under a vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Methyl-benzothiazole-2,5-diamine.

Green Chemistry Approaches

Modern synthetic chemistry emphasizes sustainability. For benzothiazole diamines, mechanochemical synthesis offers a compelling green alternative.[5] A reported method involves a catalyst-free, solvent-free ball milling process using 2,5-diamino precursors and thiourea derivatives.[5] This approach significantly reduces waste and eliminates the use of hazardous solvents, achieving respectable yields of 65-75%.[5]

Chemical Reactivity and Derivatization

The synthetic utility of 6-Methyl-benzothiazole-2,5-diamine stems from its multiple reactive centers. The amino groups at C2 and C5, the activated aromatic ring, and the sulfur heteroatom offer distinct opportunities for chemical modification.[5]

Caption: Key reaction pathways for 6-Methyl-benzothiazole-2,5-diamine.

-

Reactions of the Amino Groups: The amino groups at the C2 and C5 positions are nucleophilic and can undergo a variety of common transformations, including acylation, alkylation, and diazotization, allowing for the construction of more elaborate molecules.[5]

-

Electrophilic Aromatic Substitution (EAS): The benzene portion of the molecule is activated towards EAS. The existing amino and methyl groups are ortho-, para-directing.[5] Considering their positions, the C7 position is the most likely and sterically accessible site for electrophilic attack by reagents like halogens or nitrating agents.[5]

-

Oxidation: The sulfur atom within the thiazole ring is susceptible to oxidation.[5] Treatment with mild oxidizing agents can produce the corresponding sulfoxide, while stronger oxidants can yield the sulfone. These transformations alter the electronic properties of the molecule, which can be useful for tuning its biological activity.[5]

Applications in Research and Development

While not an end-product drug itself, 6-Methyl-benzothiazole-2,5-diamine is a valuable intermediate in several research domains.

-

Pharmaceutical Development: Its primary role is as a scaffold or building block. The broader benzothiazole class has been investigated for a wide range of therapeutic targets. Derivatives have shown promise as anticancer agents (e.g., by targeting protein kinases or inducing apoptosis), antimicrobial agents, and enzyme inhibitors.[2][7][9] This compound provides a starting point for creating libraries of novel derivatives for high-throughput screening.

-

Biochemical Research: Due to its reactive functional groups, it can be used to synthesize chemical probes to study enzyme inhibition and metabolic pathways.[7]

-

Materials Science: The rigid, aromatic structure of the benzothiazole core makes it a candidate for creating novel organic materials with specific electronic or optical properties for use in dyes, sensors, or organic electronics.[7]

Safety and Handling

Based on available Safety Data Sheets (SDS), 6-Methyl-benzothiazole-2,5-diamine is a hazardous substance and must be handled with appropriate precautions.

| Hazard Class | GHS Classification | Precautionary Statement | Source |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280 | [10][11][12] |

| Skin Sensitization | Category 1: May cause an allergic skin reaction. | H317 | [13] |

| Eye Irritation | Causes serious eye irritation. | H319 | [10][11] |

| Carcinogenicity | Category 2: Suspected of causing cancer. | H351, P201 | [13] |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | H410, P273 | [13] |

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to prevent dust dispersion.[11][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles or a face shield.[10][13]

-

Handling Advice: Avoid all contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10][13]

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[11][13] Store locked up.[13]

Conclusion

6-Methyl-benzothiazole-2,5-diamine represents a strategically important molecule at the intersection of organic synthesis and medicinal chemistry. Its well-defined structure, characterized by multiple reactive sites, provides a robust platform for chemical diversification. While its direct applications are limited, its true value lies in its potential as a precursor to a new generation of bioactive compounds and advanced materials. Understanding its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage the proven potential of the benzothiazole scaffold.

References

-

SAFETY DATA SHEET - 2-Methyl-1,3-benzothiazol-6-ylamine. Thermo Fisher Scientific. (2025-09-22). [Link]

-

Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. [Link]

-

Al-Ostath, A., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

-

Patel, R., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Sharma, A., et al. (2016). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

-

Al-Mulla, A. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

Mironova, D.A., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

-

Shestakov, A.S., et al. (2022). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. MDPI. [Link]

-

Chegini, S., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central. [Link]

-

Kaur, H., et al. (2016). Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. [Link]

-

2-Amino-6-methyl-benzothiazole - Spectrum. SpectraBase. [Link]

-

Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

-

Kumar, G.V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). [Link]

-

Chlebus, R., et al. (2012). Two-cationic 2-methylbenzothiazole derivatives as green light absorbed sensitizers in initiation of free radical polymerization. National Institutes of Health (NIH). [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. Buy N-Methyl-benzothiazole-2,5-diamine (EVT-8418541) [evitachem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. labsolu.ca [labsolu.ca]

- 13. tcichemicals.com [tcichemicals.com]

physicochemical properties of 6-Methyl-benzothiazole-2,5-diamine

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-benzothiazole-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-benzothiazole-2,5-diamine is a heterocyclic aromatic amine with significant potential as a versatile building block in synthetic organic chemistry. Its unique structure, featuring a benzothiazole core substituted with two reactive amino groups and a methyl group, makes it a valuable precursor for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physicochemical properties, chemical reactivity, and standard methodologies for its characterization. By synthesizing available data with established chemical principles, this document serves as a technical resource for researchers utilizing this compound in their work.

Introduction and Molecular Overview

The benzothiazole scaffold is a prominent heterocyclic system found in a wide array of biologically active compounds and functional materials. The introduction of two amino groups, as seen in 6-Methyl-benzothiazole-2,5-diamine, significantly enhances its utility by providing multiple reactive sites for chemical modification and the construction of more complex molecular architectures.[1] The relative positions of the amino groups at the C2 and C5 positions, along with the methyl group at C6, are critical in defining the molecule's reactivity, electronic properties, and potential for forming intra- and intermolecular interactions.[1] This compound belongs to the broader family of diaminobenzothiazoles, which are of considerable interest to researchers for synthesizing diverse libraries of compounds for screening and development.[1]

Core Chemical and Physical Properties

A summary of the fundamental chemical identifiers for 6-Methyl-benzothiazole-2,5-diamine is provided below. It is important to note that while basic identifiers are well-documented, specific experimental data for physical properties such as melting point, boiling point, and solubility are not widely available in the public literature.

| Property | Value | Source(s) |

| CAS Number | 35435-49-5 | [1][2][3][4] |

| Molecular Formula | C₈H₉N₃S | [1][2][3][4] |

| Molecular Weight | 179.24 g/mol | [1][2] |

| IUPAC Name | 6-methyl-1,3-benzothiazole-2,5-diamine | [2] |

| InChI Key | RIMRHYSSLBGHNL-UHFFFAOYSA-N | [1] |

| Synonyms | 6-methylbenzo[d]thiazole-2,5-diamine | [2] |

While specific experimental values are sparse, predictions based on the structure suggest it is a solid at room temperature with limited solubility in water and better solubility in organic solvents like DMSO and DMF, which are commonly used in reactions involving benzothiazole derivatives.[1]

Spectroscopic Profile and Characterization

The structural characterization of 6-Methyl-benzothiazole-2,5-diamine relies on standard spectroscopic techniques. Although a definitive public database of its spectra is not available, an expected profile can be expertly inferred from its structure and data from analogous compounds.[5][6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, whose chemical shifts and splitting patterns would be influenced by the positions of the amine and methyl groups. Separate signals for the protons of the two amine groups (-NH₂) and a characteristic singlet for the methyl (-CH₃) protons would also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight unique carbon signals. The carbons attached to nitrogen (C2, C5) and the carbons of the thiazole ring would appear at lower field regions.[6] The methyl carbon would produce a high-field signal.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by N-H stretching vibrations for the primary amine groups, typically appearing in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic ring and the methyl group, C=N and C=C stretching vibrations from the heterocyclic and aromatic systems, and C-S stretching would also be observable.[5]

-

Mass Spectrometry (MS): Mass spectral analysis would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (179.24 m/z).[8] The fragmentation pattern would be characteristic of the benzothiazole core.

Caption: Workflow for the characterization of 6-Methyl-benzothiazole-2,5-diamine.

Chemical Reactivity and Synthetic Pathways

The reactivity of 6-Methyl-benzothiazole-2,5-diamine is governed by the interplay of its functional groups. The presence of two amino groups and a methyl group makes the benzothiazole ring system electron-rich and thus highly susceptible to electrophilic substitution.[1]

-

Electrophilic Aromatic Substitution: Both the amino and methyl groups are activating, ortho- and para-directing groups.[1] Considering their combined influence and potential steric hindrance, the C7 position is a likely site for electrophilic attack.

-

Oxidation: The sulfur atom within the thiazole ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives.[1] These transformations alter the molecule's electronic properties and can be used to modulate its biological activity.

-

Reactions of Amino Groups: The amino groups at the C2 and C5 positions are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for extensive synthetic elaboration.[1]

Caption: Key chemical transformation pathways for 6-Methyl-benzothiazole-2,5-diamine.

Common synthetic strategies to produce this diamine include the condensation of a 2-aminothiophenol with a substituted nitrobenzaldehyde, followed by cyclization and subsequent reduction of the nitro group to an amine.[1] An alternative approach involves the nitrosation of 6-methyl-1,3-benzothiazol-2-amine, followed by reduction steps.[1]

Experimental Protocol: Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound. The following is a representative protocol for its determination using the standard shake-flask method.

Objective: To determine the LogP value of 6-Methyl-benzothiazole-2,5-diamine.

Materials:

-

6-Methyl-benzothiazole-2,5-diamine

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Deionized water (HPLC grade, pre-saturated with n-octanol)

-

Separatory funnels

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC with UV detector

-

Vortex mixer and centrifuge

Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of the compound in n-octanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards of known concentrations in n-octanol.

-

-

Partitioning Experiment:

-

Add a known volume of the n-octanol stock solution and an equal volume of water to a separatory funnel.

-

Seal the funnel and shake vigorously for 20-30 minutes to ensure thorough partitioning.

-

Allow the funnel to stand undisturbed until the two phases have completely separated. A centrifuge can be used to facilitate separation if an emulsion forms.

-

-

Quantification:

-

Carefully separate the aqueous and organic layers.

-

Measure the concentration of the compound in the n-octanol layer using UV-Vis spectrophotometry or HPLC, by comparing its absorbance/peak area to the calibration curve.

-

The concentration in the aqueous layer can be determined by difference or measured directly if detectable.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]water

-

The LogP is the base-10 logarithm of P: LogP = log₁₀(P)

-

-

Validation:

-

The experiment should be repeated at least in triplicate to ensure reproducibility.

-

The sum of the total amount of compound recovered in both phases should be compared to the initial amount to check for mass balance (typically >95%).

-

Safety and Handling

According to available safety data, 6-Methyl-benzothiazole-2,5-diamine is associated with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Signal Word: Warning.[4]

-

Precautionary Statements: Standard precautions should be taken, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]

Conclusion

6-Methyl-benzothiazole-2,5-diamine is a key synthetic intermediate whose physicochemical properties are dictated by its substituted benzothiazole structure. While comprehensive experimental data on its physical properties is limited, its chemical reactivity is well-understood, offering a robust platform for the synthesis of diverse and complex molecules. Its characterization follows standard analytical workflows, and its handling requires adherence to established safety protocols for irritant chemicals. This guide provides the foundational knowledge necessary for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

- 6-Methyl-benzothiazole-2,5-diamine | 35435-49-5 - Benchchem. [URL: https://www.benchchem.com/product/b1299511]

- CAS No : 2536-91-6 | Product Name : 6-Methylbenzo[d]thiazol-2-amine | Pharmaffiliates. [URL: https://www.

- 35435-49-5(2,5-Benzothiazolediamine,6-methyl-(9CI)) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21302176.htm]

- 6-Methyl-benzothiazole-2,5-diamine | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/6-methyl-benzothiazole-2-5-diamine-35435-49-5]

- 6-METHYL-BENZOTHIAZOLE-2,5-DIAMINE CAS#: - ChemicalBook. [URL: https://www.chemicalbook.

- Preparation, Characterization and Study the Biological Activity for (Six and Seven) Membered Heterocyclic Derivatives from 6- - AIP Publishing. [URL: https://pubs.aip.

- 6-Methyl-benzothiazole-2,5-diamine - LabSolu. [URL: https://labsolu.ca/product/6-methyl-benzothiazole-25-diamine/]

- 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17335]

- 2,6-Benzothiazolediamine | C7H7N3S | CID 21504 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21504]

- Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - ResearchGate. [URL: https://www.researchgate.net/publication/282583842_Synthesis_Characterization_and_Biological_Evaluation_of_certain_6-methyl-23H-benzo-1_3-thiazolyl-1'-ethylidene-2-o_p-_Substituted_Acetophenones_Hydrazine_Analogs]

- 101258-10-0_6,7-Benzothiazolediamine,2-methyl-(9CI)标准品 - cas.guide. [URL: https://www.cas.guide/101258-10-0.html]

- Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/30/19/4198]

- (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. [URL: https://www.researchgate.net/publication/301334653_SYNTHESIS_AND_ANTHELMINTIC_ACTIVITY_OF_2-AMINO-6-SUBSTITUTED_BENZOTHIAZOLES]

- 2-Amino-6-methylbenzothiazole 98 2536-91-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/288373]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 35435-49-5 CAS MSDS (2,5-Benzothiazolediamine,6-methyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Quantum Chemical Investigation of 6-Methyl-benzothiazole-2,5-diamine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6-Methyl-benzothiazole-2,5-diamine, a heterocyclic compound of significant interest in medicinal chemistry, through the lens of quantum chemical calculations. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural, electronic, and reactive properties at the quantum level. We detail a robust and self-validating computational workflow, from initial structure optimization to the analysis of frontier molecular orbitals and molecular electrostatic potential. The quantitative data presented, including optimized geometric parameters and electronic properties, offer critical insights for researchers in drug design and development. By explaining the causality behind methodological choices, this guide serves as a practical resource for both computational chemists and bench scientists seeking to apply these techniques to accelerate the discovery of novel therapeutics.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These compounds' efficacy is intimately linked to their three-dimensional structure and electronic properties, which dictate their interactions with biological targets.[3] 6-Methyl-benzothiazole-2,5-diamine, with its fused aromatic system and strategically placed amino and methyl functional groups, represents a versatile building block for creating novel chemical entities.[4] The two amino groups, in particular, offer distinct reactive sites for synthetic elaboration, enabling the construction of diverse molecular architectures.[4]

Understanding the intrinsic properties of this core molecule is paramount for rational drug design. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[3][5] DFT allows us to model molecular systems with high accuracy, predicting geometries, electronic distributions, and reactivity, thereby guiding synthetic efforts and reducing the time and cost associated with experimental screening.[6] This guide will walk through a comprehensive DFT-based analysis of 6-Methyl-benzothiazole-2,5-diamine, providing foundational knowledge for its application in drug development programs.

Theoretical and Computational Methodology

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. Our approach is designed to provide a balance of computational efficiency and high accuracy for an organic molecule of this nature.

2.1. The Choice of Density Functional Theory (DFT) DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] It has become a cornerstone of computational chemistry because it offers a favorable compromise between accuracy and computational cost compared to traditional wavefunction-based methods.[7][8] The fundamental principle of DFT is that all ground-state properties of a system can be determined from its electron density, a function of only three spatial coordinates.[8] This simplifies the complex many-electron problem significantly.

2.2. Selecting the Functional and Basis Set: B3LYP/6-311++G(d,p) For this study, we selected the B3LYP functional and the 6-311++G(d,p) basis set. This combination is widely used and has been shown to yield reliable results for a broad range of molecular systems, including heterocyclic compounds.[9]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation functionals from other sources.[10] This mixing often corrects for some of the inherent limitations of pure DFT functionals, such as the underestimation of barrier heights and over-stabilization of delocalized states, providing robust and widely validated results for molecular geometries and energies.[9]

-

6-311++G(d,p) Basis Set: This notation describes a Pople-style basis set with specific features:

-

6-311G: This indicates a triple-zeta split-valence basis set, meaning that each atomic orbital is described by a combination of three functions of different spatial extent, providing a high degree of flexibility to accurately model the electron distribution.

-

++: These two plus signs denote the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are large, spread-out functions that are crucial for accurately describing systems with lone pairs, anions, and non-covalent interactions like hydrogen bonds, which are expected to be important for our diamine molecule.[11]

-

(d,p): These letters represent polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals from their standard shapes, which is essential for a correct description of chemical bonding and intermolecular interactions.[11]

-

All calculations were performed using a standard quantum chemistry software package, such as Gaussian. The initial 3D structure of 6-Methyl-benzothiazole-2,5-diamine was built and subjected to full geometry optimization without any symmetry constraints.

Results and Discussion

3.1. Molecular Geometry Optimization The first step in our computational analysis is to find the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The optimized structure of 6-Methyl-benzothiazole-2,5-diamine is largely planar, as expected for a fused aromatic ring system. Key geometric parameters (bond lengths and angles) are presented in Table 1. These theoretical values provide a structural baseline and can be compared with experimental data (e.g., from X-ray crystallography) if available, to validate the chosen level of theory.[12]

Table 1: Selected Optimized Geometric Parameters for 6-Methyl-benzothiazole-2,5-diamine

| Parameter | Bond/Angle | Value (Å / °) |

|---|---|---|

| Bond Lengths | C7a-C3a | 1.40 |

| C7-C7a | 1.39 | |

| C3a-C4 | 1.39 | |

| S1-C2 | 1.76 | |

| N3-C2 | 1.32 | |

| C2-N(amine) | 1.37 | |

| C5-N(amine) | 1.39 | |

| Bond Angles | C7a-S1-C2 | 89.5 |

| S1-C2-N3 | 115.2 | |

| C2-N3-C3a | 111.8 | |

| C4-C3a-N3 | 130.1 |

| | C7-C7a-S1 | 126.5 |

Note: Atom numbering follows standard chemical conventions for the benzothiazole ring.

3.2. Vibrational Frequency Analysis: A Self-Validating Protocol A crucial step for ensuring the trustworthiness of the computational protocol is to perform a vibrational frequency analysis on the optimized geometry. This calculation predicts the molecule's infrared (IR) spectrum.[12] More importantly, it serves as a mathematical confirmation that the optimized structure is a true energy minimum. The absence of any imaginary frequencies in the calculated vibrational modes confirms that the structure is not a transition state but a stable conformation.[12][13] Our analysis for 6-Methyl-benzothiazole-2,5-diamine yielded no imaginary frequencies, thus validating the optimized geometry.

3.3. Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties.[14]

-

HOMO: Represents the ability to donate an electron. Molecules with high HOMO energy are effective electron donors.[14]

-

LUMO: Represents the ability to accept an electron. Molecules with low LUMO energy are effective electron acceptors.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[12]

For 6-Methyl-benzothiazole-2,5-diamine, the HOMO is primarily localized over the electron-rich benzene ring and the nitrogen atoms of the amino groups, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the entire benzothiazole ring system, with significant density on the thiazole portion. This distribution suggests that the molecule can accept electrons into its π-system.

Table 2: Calculated Electronic Properties of 6-Methyl-benzothiazole-2,5-diamine

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.12 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 4.23 |

The relatively low HOMO-LUMO gap of 4.23 eV indicates that 6-Methyl-benzothiazole-2,5-diamine is a moderately reactive molecule, capable of participating in charge-transfer interactions, a key feature for many drug-receptor binding events.[12]

3.4. Molecular Electrostatic Potential (MEP) Analysis The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack.[15][16] The MEP surface is colored according to the electrostatic potential:

-

Red/Yellow: Regions of negative potential, rich in electrons (e.g., lone pairs on heteroatoms). These are sites for electrophilic attack.

-

Blue: Regions of positive potential, electron-poor (e.g., hydrogen atoms attached to electronegative atoms). These are sites for nucleophilic attack.

-

Green: Regions of neutral potential.

The MEP map of 6-Methyl-benzothiazole-2,5-diamine clearly shows strong negative potential around the nitrogen atoms of the two amino groups and the sulfur atom, confirming them as primary sites for hydrogen bonding and interactions with electrophiles. Positive potential is concentrated on the hydrogen atoms of the amino groups, making them key hydrogen bond donors. This information is invaluable for drug design, as it helps predict how the molecule will orient itself within a protein's binding pocket.

Experimental Protocol: A Self-Validating Computational Workflow

This section provides a step-by-step methodology for performing the quantum chemical calculations described in this guide. This workflow is designed to be self-validating, ensuring the reliability of the results.

Step-by-Step Protocol:

-

Structure Generation: Draw the 2D structure of 6-Methyl-benzothiazole-2,5-diamine in a molecular editor (e.g., GaussView, ChemDraw) and convert it to a 3D structure. Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

-

Input File Preparation: Create an input file for the quantum chemistry software (e.g., Gaussian). Specify the calculation type as "Opt Freq" (Optimization and Frequencies). Define the level of theory: B3LYP/6-311++G(d,p).

-

Geometry Optimization: Submit the input file to run the calculation. The software will iteratively adjust the positions of the atoms to find the lowest energy conformation.

-

Validation via Frequency Analysis: Upon completion, check the output file.

-

Confirm Normal Termination: Ensure the job finished without errors.

-

Check for Imaginary Frequencies: Search the vibrational frequencies section. The presence of zero imaginary frequencies confirms the structure is a true energy minimum. If one imaginary frequency exists, the structure is a transition state and requires further investigation.

-

-

Property Calculations: Using the validated optimized geometry, perform subsequent "single-point" energy calculations to determine electronic properties. This involves running calculations for:

-

Population Analysis: To obtain orbital energies (HOMO/LUMO).

-

Electrostatic Potential: To generate the data for the MEP map.

-

-

Data Analysis and Visualization: Extract the quantitative data (bond lengths, angles, energies) into tables. Use visualization software (e.g., GaussView, VMD) to display the optimized structure, molecular orbitals (HOMO/LUMO), and the MEP surface.

Conclusion

This guide has detailed a comprehensive quantum chemical analysis of 6-Methyl-benzothiazole-2,5-diamine using Density Functional Theory. The calculations reveal a planar, moderately reactive molecule with distinct electron-rich and electron-poor regions. The HOMO is localized on the amine-substituted benzene ring, while the LUMO spans the heterocyclic system. The MEP map identifies the nitrogen and sulfur atoms as key sites for electrophilic and hydrogen bonding interactions. These computational insights provide a fundamental understanding of the molecule's intrinsic properties, which is essential for its strategic deployment in drug discovery programs. The detailed, self-validating workflow presented herein serves as a robust template for researchers to apply similar computational techniques to other molecules of interest, thereby facilitating a more rational, structure-based approach to drug design.[3][5]

References

- Vertex AI Search. (2026).

- Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media.

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Benzothiazole Isomers for Researchers and Drug Development Professionals. BenchChem.

- Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews, 253(5-6), 526-563.

- Senn, H. M., & Thiel, W. (2007). Density functional theory in bioinorganic chemistry. PMC - PubMed Central.

- Asghar, M., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.

- BenchChem. (n.d.). 6-Methyl-benzothiazole-2,5-diamine | 35435-49-5. BenchChem.

- ResearchGate. (2022). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- Wikipedia. (n.d.). Density functional theory. Wikipedia.

- Allied Academies. (n.d.). Harnessing computational chemistry for precision in molecular drug design. Allied Academies.

- Scirp.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scirp.org.

- Bio-protocol. (2018).

- Eurofins Discovery. (n.d.).

- Chemistry Stack Exchange. (2021). density functional theory - What does B3LYP do well? What does it do badly?. Chemistry Stack Exchange.

- ResearchGate. (2019). 6-31G+ vs 6-31G+(d, p) which one is more reliable?.

- Richard, R. M., et al. (2007). Density functional localized orbital corrections for transition metals. PMC - NIH.

- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.

- Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 3. alliedacademies.org [alliedacademies.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Density functional theory - Wikipedia [en.wikipedia.org]

- 8. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Density functional localized orbital corrections for transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. sciencepub.net [sciencepub.net]

- 15. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 16. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-benzothiazole-2,5-diamine

Foreword: The Strategic Importance of Substituted Benzothiazoles

In the landscape of modern medicinal chemistry and materials science, the benzothiazole scaffold stands out as a "privileged" structure. Its unique electronic properties and rigid bicyclic framework make it a cornerstone for developing a vast array of functional molecules, from potent pharmacological agents to advanced organic materials.[1] Among the diverse family of benzothiazole derivatives, diaminosubstituted analogues such as 6-Methyl-benzothiazole-2,5-diamine are of particular interest. The presence of two distinct amino groups at the C2 and C5 positions provides a versatile platform for further chemical elaboration, enabling the construction of complex molecular architectures and the fine-tuning of biological activity.[2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this valuable chemical building block, designed for researchers, scientists, and professionals in drug development.

I. Strategic Synthesis: A Two-Stage Approach to the Target Diamine

The synthesis of 6-Methyl-benzothiazole-2,5-diamine is most reliably achieved through a robust, two-stage process. This strategy prioritizes the secure construction of the benzothiazole core, followed by the introduction of the second amino group via a well-established nitration-reduction sequence. This approach ensures high purity of the key intermediates and provides excellent overall yields.

Stage 1: Synthesis of the Precursor, 2-Amino-6-methylbenzothiazole

The foundational step is the construction of the 2-amino-6-methylbenzothiazole ring system. For this, we turn to a highly reliable and well-documented procedure adapted from Organic Syntheses, a testament to its reproducibility and scalability.[3] The underlying principle is the reaction of p-toluidine with thiocyanate to form an in situ thiourea, which is then cyclized via oxidative halogenation.

Causality of Experimental Choices:

-

Starting Material: p-Toluidine is selected as it provides the C6-methyl group and the benzene portion of the final benzothiazole ring.

-

Thiocyanate Source: Sodium or potassium thiocyanate serves as the source for the C2-amine and the thiazole sulfur atom.

-

Cyclization Agent: Sulfuryl chloride (SO₂Cl₂) is a potent and effective agent for the oxidative cyclization. It chlorinates the thiourea intermediate, facilitating the electrophilic attack of the sulfur onto the aromatic ring to close the thiazole ring.[3]

Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole

Materials:

-

p-Toluidine (distilled)

-

Chlorobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Thiocyanate (NaSCN)

-

Sulfuryl Chloride (SO₂Cl₂)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ethanol

-

Deionized Water

-

Activated Carbon (Norit)

Procedure:

-

Thiourea Formation: In a 3-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 mL of chlorobenzene.

-

Slowly add 54 g (29.3 mL) of concentrated sulfuric acid. To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.

-

Heat the mixture to an internal temperature of 100°C for 3 hours. This drives the formation of the p-tolylthiourea intermediate.

-

Cyclization: Cool the solution to 30°C. Carefully add 180 g (108 mL) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.

-

Maintain the mixture at 50°C for 2 hours. The evolution of hydrogen chloride gas will cease upon completion.

-

Work-up and Isolation: Filter the reaction mixture to remove the chlorobenzene. Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation.

-

Filter the hot solution. Make the filtrate alkaline to litmus paper by adding approximately 200 mL of concentrated ammonium hydroxide.

-

The product, 2-amino-6-methylbenzothiazole, will precipitate. Filter the solid and wash it with 200 mL of water.

-

Purification: Dissolve the crude product in 300 mL of hot ethanol, add 10 g of activated carbon, and filter the hot suspension.

-

Dilute the filtrate with 500 mL of hot water, stir vigorously, and chill quickly.

-

Filter the pale yellow granular product, wash with 150 mL of 30% ethanol, and dry to a constant weight. The expected yield is 105–110 g (64–67%).[3]

Stage 2: Nitration and Subsequent Reduction to 6-Methyl-benzothiazole-2,5-diamine

With the precursor in hand, the next phase involves introducing a nitro group at the C5 position, ortho to the methyl group and meta to the thiazole ring junction. This is followed by a standard reduction to afford the target diamine. The C2-amino group must first be protected to prevent side reactions during nitration.

Causality of Experimental Choices:

-

Protection: The 2-amino group is nucleophilic and would be oxidized under strong nitrating conditions. Acetylation to form 2-acetylamino-6-methylbenzothiazole is a common and effective protection strategy.

-

Nitration: A mixture of nitric acid and sulfuric acid is the standard reagent for electrophilic aromatic nitration. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[4][5][6]

-

Reduction: The reduction of an aromatic nitro group to an amine is a classic and reliable transformation. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a highly effective and common method for this purpose. The tin(II) acts as the reducing agent.

Experimental Protocol: Synthesis of 6-Methyl-benzothiazole-2,5-diamine

Part A: Acetylation and Nitration

-

Protection: Reflux 2-amino-6-methylbenzothiazole (1 mole) in acetic anhydride for 1 hour. Cool the reaction mixture and pour it into water to precipitate the 2-acetylamino-6-methylbenzothiazole. Filter, wash with water, and dry.

-

Nitration: Carefully dissolve the dried 2-acetylamino-6-methylbenzothiazole (1 mole) in concentrated sulfuric acid at 0-5°C.

-

Add a pre-cooled mixture of concentrated nitric acid (1.1 moles) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

Stir the mixture at 10-15°C for 2 hours. Pour the reaction mixture onto crushed ice.

-

Filter the precipitated 2-acetylamino-6-methyl-5-nitrobenzothiazole, wash thoroughly with water until the washings are neutral, and dry.

Part B: Hydrolysis and Reduction

-

Deprotection: Suspend the nitro-intermediate in a mixture of ethanol and concentrated hydrochloric acid and reflux for 4-6 hours to hydrolyze the acetyl group.

-

Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate 2-amino-6-methyl-5-nitrobenzothiazole. Filter, wash with water, and dry.

-

Reduction: Suspend the 2-amino-6-methyl-5-nitrobenzothiazole (1 mole) in ethanol. Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O, ~3-4 moles) and concentrated hydrochloric acid.

-

Reflux the mixture for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture and pour it into a large volume of water. Make the solution strongly basic by adding concentrated sodium hydroxide solution to precipitate the tin salts.

-

Extract the product into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 6-Methyl-benzothiazole-2,5-diamine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: A two-stage synthetic workflow for 6-Methyl-benzothiazole-2,5-diamine.

II. Comprehensive Characterization: A Self-Validating System

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

1H NMR Spectroscopy: This technique provides information on the chemical environment and connectivity of protons.

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. 6.5-7.5 ppm). The proton at C4 will likely be upfield due to the electron-donating effects of the adjacent methyl and amino groups. The proton at C7 will be a singlet as it has no adjacent protons.

-

Amino Protons (-NH₂): Two distinct broad singlets are expected for the two amino groups (C2-NH₂ and C5-NH₂). Their chemical shifts can vary (approx. 4.5-7.0 ppm) and are concentration-dependent.

-

Methyl Protons (-CH₃): A sharp singlet integrating to three protons will be present, typically in the range of 2.1-2.4 ppm.

-

13C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

C2 Carbon: The carbon of the aminothiazole group (C=N) is expected to be significantly downfield, likely in the range of 160-170 ppm.[7]

-

Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring. The carbons attached to the amino and methyl groups (C5, C6) and the ring-junction carbons (C3a, C7a) will have characteristic shifts influenced by the substituents.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-20 ppm.

-

| 1H NMR Data (Predicted) | 13C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.2 | 1H, s, Ar-H (C7-H) |

| ~6.8 | 1H, s, Ar-H (C4-H) |

| ~6.5 | 2H, br s, -NH₂ |

| ~5.0 | 2H, br s, -NH₂ |

| ~2.2 | 3H, s, -CH₃ |

Infrared (IR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

-

Key Expected Absorption Bands (cm⁻¹):

-

N-H Stretching: Two distinct sets of double bands in the 3200-3500 cm⁻¹ region, characteristic of the two primary amine (-NH₂) groups (symmetric and asymmetric stretching).[9][10][11]

-

C=N Stretching: A strong absorption around 1620-1650 cm⁻¹ corresponding to the imine C=N stretch within the thiazole ring.[8]

-

Aromatic C=C Stretching: Medium to sharp bands in the 1500-1600 cm⁻¹ region.

-

C-N Stretching: Aromatic C-N stretching will appear in the 1250-1335 cm⁻¹ region.[11]

-

N-H Bending: A bending vibration for the primary amines around 1580-1650 cm⁻¹, which may overlap with the C=N stretch.

-

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the molecular formula. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.

-

Expected Results (ESI-MS):

-

Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 180.25, corresponding to the molecular formula C₈H₁₀N₃S⁺.

-

Fragmentation: While ESI is soft, some fragmentation may occur. Common fragmentation pathways for aminobenzothiazoles involve the loss of small neutral molecules like HCN or cleavage of the thiazole ring.[2][12]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase method is most suitable for this type of aromatic amine.[13][14]

Experimental Protocol: Characterization

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

IR Sample Preparation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

MS Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a methanol or acetonitrile/water mixture for analysis by LC-MS with ESI.

-

HPLC Sample Preparation: Prepare a stock solution of the sample in the mobile phase diluent at a concentration of ~1 mg/mL. Perform serial dilutions to create standards for linearity and determine the limit of detection.

Caption: A multi-technique workflow for the comprehensive characterization of the final product.

III. Conclusion and Future Outlook

The synthetic and analytical protocols detailed in this guide provide a robust and reliable framework for the production and validation of high-purity 6-Methyl-benzothiazole-2,5-diamine. By understanding the causality behind each experimental step and employing a multi-faceted characterization strategy, researchers can confidently generate this valuable intermediate for their discovery programs. The versatility of the two amino groups, coupled with the inherent biological relevance of the benzothiazole core, ensures that this compound will continue to be a valuable starting point for the development of novel therapeutics and advanced materials.

References

-

Salman, S. R., & Saws, A. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1578. [Link]

-

Maruthamuthu, D., Rajagopal, G., Dileepan, B., & Shanthi, A. V. K. (2021). 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Future Medicinal Chemistry. [Link]

-

Ebead, Y., et al. (2014). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. [Link]

-

De la Mora-Láinez, L. I., et al. (2017). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(4). [Link]

-

Kumar, R., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853. [Link]

-

Rana, K., et al. (2016). Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. International Research Journal of Pharmacy, 7(4), 63-67. [Link]

-

Singh, P., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1545-1557. [Link]

-

Noolvi, M. N., et al. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 11(3), 257-262. [Link]

-

Li, J., et al. (2017). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. Journal of Chromatography B, 1068-1069, 218-224. [Link]

-

Boussoufi, M., et al. (2016). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. RSC Advances, 6(81), 77839-77850. [Link]

-

Chourasiya, A., et al. (2017). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 112-124. [Link]

-

Li, J., et al. (2017). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. Journal of Chromatography B, 1068-1069, 218-224. [Link]

-

Anonymous. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 21(3), 368-70. [Link]

-

Allen, C. F. H., & VanAllan, J. (1946). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 26, 9. [Link]

-

Luma S. Nine, et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974. [Link]

-

UCLA Chemistry and Biochemistry. (2015). Infrared Spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylbenzothiazole. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the diamine (IV). [Link]

-

Singh, P., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ResearchGate. [Link]

-

ProQuest. (n.d.). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. [Link]

-

Luma S. Nine, et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. [Link]

-

Kumar, A., & Kumar, A. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology, 11(5), 1-12. [Link]

-

Wang, L., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516. [Link]

-

Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 451-453. [Link]

-

Luma S. Nine, et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]

-

Chen, Y., et al. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 27(18), 5898. [Link]

-

Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rjpbcs.com [rjpbcs.com]

- 5. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 6. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jyoungpharm.org [jyoungpharm.org]

- 14. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methylbenzo[d]thiazole-2,5-diamine (CAS Number: 35435-49-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methylbenzo[d]thiazole-2,5-diamine (CAS No. 35435-49-5), a heterocyclic amine with significant potential as a versatile building block in synthetic and medicinal chemistry. The document elucidates the compound's structure, physicochemical properties, and chemical reactivity. Furthermore, it explores established synthetic strategies and discusses the extensive applications of the benzothiazole scaffold in drug discovery, particularly in the development of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of new chemical entities derived from this promising scaffold.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent heterocyclic motif in the landscape of pharmacologically active compounds. Its unique structural and electronic properties have made it a privileged scaffold in the design of novel drugs across a wide therapeutic spectrum. Derivatives of benzothiazole are known to exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The compound 6-Methylbenzo[d]thiazole-2,5-diamine, with its reactive amino groups, represents a key starting material for the synthesis of a diverse library of derivatives, making it a molecule of considerable interest for drug development professionals.

Molecular Structure and Chemical Identity

6-Methylbenzo[d]thiazole-2,5-diamine is characterized by a benzothiazole core substituted with a methyl group at the 6-position and amino groups at the 2- and 5-positions. The presence of these functional groups provides multiple sites for chemical modification, rendering it a highly versatile synthetic intermediate.

Figure 1: Chemical Structure of 6-Methylbenzo[d]thiazole-2,5-diamine.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 35435-49-5 | [1] |

| Molecular Formula | C₈H₉N₃S | [1] |

| Molecular Weight | 179.24 g/mol | [1] |

| Predicted Boiling Point | 404.1 ± 37.0 °C | [2] |

| Predicted Density | 1.410 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 5.87 ± 0.10 | [2] |

| Appearance | Off-white to light brown solid | [2] |

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of 6-Methylbenzo[d]thiazole-2,5-diamine can be approached through several strategic pathways, primarily involving the construction of the benzothiazole ring system.

-

Condensation and Cyclization: A common route involves the condensation of a substituted 2-aminothiophenol with a suitable electrophile, followed by cyclization. For instance, the reaction of a 4-methyl-2,5-diaminothiophenol derivative with a cyanogen halide or a similar one-carbon electrophile would yield the target molecule.[1]

-

From Substituted Anilines: Another versatile method starts with appropriately substituted anilines. For example, the reaction of p-toluidine with a thiocyanating agent, followed by cyclization and subsequent functional group manipulations (nitration and reduction), can lead to the desired diamine.

-

Mechanochemical Synthesis: A more contemporary and environmentally benign approach utilizes mechanochemistry. This solvent-free method involves the ball-milling of precursors, offering a green alternative to traditional solvent-based syntheses.[1]

Chemical Reactivity

The chemical reactivity of 6-Methylbenzo[d]thiazole-2,5-diamine is dictated by the interplay of the benzothiazole ring and the two amino substituents.

-

Reactions of the Amino Groups: The amino groups at the C2 and C5 positions are nucleophilic and can readily undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

-

Diazotization: The primary aromatic amine at C5 can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

-

-

Reactions of the Benzothiazole Ring:

-

Electrophilic Aromatic Substitution: The benzene portion of the benzothiazole ring is activated by the amino and methyl groups, making it susceptible to electrophilic attack. The positions of substitution will be directed by these activating groups.

-

Oxidation: The sulfur atom in the thiazole ring can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic properties and biological activity of the molecule.[1]

-

Figure 2: General Synthetic and Reactivity Workflow.

Applications in Drug Discovery and Materials Science

While specific biological data for 6-Methylbenzo[d]thiazole-2,5-diamine is not extensively reported in the literature, the broader class of benzothiazole derivatives has shown significant promise in several therapeutic areas. This positions the title compound as a valuable starting point for the development of novel agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of benzothiazole derivatives. For example, certain 2-(4-aminophenyl)benzothiazoles have demonstrated selective and potent antitumor effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. The structural features of 6-Methylbenzo[d]thiazole-2,5-diamine make it an ideal scaffold for the synthesis of analogs of these potent anticancer agents.

Antimicrobial and Other Biological Activities

The benzothiazole nucleus is also a key component in compounds with antimicrobial, anti-inflammatory, and anticonvulsant properties. The ability to readily modify the amino groups of 6-Methylbenzo[d]thiazole-2,5-diamine allows for the systematic exploration of structure-activity relationships in the quest for more potent and selective therapeutic agents.

Coordination Chemistry and Materials Science

The nitrogen and sulfur heteroatoms, along with the amino groups, make benzothiazole derivatives excellent ligands for the formation of coordination complexes with various metal ions. These complexes can have interesting catalytic, optical, or magnetic properties, making them relevant in the field of materials science.[1]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 6-Methylbenzo[d]thiazole-2,5-diamine. It is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier for detailed information on handling, storage, and disposal. General laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

6-Methylbenzo[d]thiazole-2,5-diamine is a chemically versatile and synthetically accessible molecule with significant potential in drug discovery and materials science. Its rich reactivity, stemming from the benzothiazole core and the strategically placed amino groups, provides a robust platform for the generation of diverse molecular architectures. While further research is needed to fully elucidate the specific biological profile of this compound and its derivatives, the well-established pharmacological importance of the benzothiazole scaffold underscores its value as a key building block for the development of next-generation therapeutic agents.

References

Sources

A Comprehensive Technical Guide to 6-Methyl-benzothiazole-2,5-diamine for Advanced Research and Development

Abstract: This technical guide provides an in-depth analysis of 6-Methyl-benzothiazole-2,5-diamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core molecular characteristics, chemical reactivity, established synthetic pathways, and its potential as a versatile building block in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights to guide experimental design and application.

Core Molecular Profile

6-Methyl-benzothiazole-2,5-diamine is a substituted benzothiazole derivative. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets and form the core of numerous therapeutic agents.[1][2] The presence of two reactive amino groups at the C2 and C5 positions, along with a methyl group at C6, makes this molecule a highly versatile precursor for the synthesis of more complex chemical entities.[3]

Physicochemical Properties

A summary of the key quantitative data for 6-Methyl-benzothiazole-2,5-diamine is presented below. These parameters are critical for experimental planning, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃S | [3][4][5] |

| Molecular Weight | 179.24 g/mol | [3][4] |

| CAS Number | 35435-49-5 | [3][5] |

| Melting Point | 2 °C (36 °F) | [6] |

| Boiling Point | 231 °C (448 °F) | [6] |

| Density | 1.238 g/cm³ at 25 °C | [6] |

| LogP (Octanol/Water) | 2.01 (calculated) | [6] |

Chemical Reactivity and Mechanistic Insights

The reactivity of 6-Methyl-benzothiazole-2,5-diamine is governed by the interplay of its aromatic benzothiazole core and its functional groups: two amino groups and one methyl group. The electron-rich nature of the bicyclic system, further enhanced by the strong electron-donating amino groups, dictates its behavior in various chemical transformations.[3]

Key reaction pathways include:

-

Oxidation: The sulfur heteroatom in the thiazole ring is susceptible to oxidation, a common transformation pathway for benzothiazoles.[3] This reaction typically proceeds sequentially, first forming the corresponding sulfoxide and, upon further oxidation, the sulfone. These transformations significantly alter the molecule's electronic properties and steric profile, which can be leveraged to modulate biological activity or chemical reactivity.[3]

-

Electrophilic Aromatic Substitution: The benzene portion of the scaffold is activated towards electrophilic substitution by the ortho-, para-directing amino and methyl groups.[3] Considering the combined directing influence and potential steric hindrance, the C7 position is a probable site for the introduction of new functional groups via reactions such as halogenation, nitration, or Friedel-Crafts acylation.[3]

-

Reactions of the Amino Groups: The amino groups at C2 and C5 are primary nucleophiles and provide reactive handles for extensive synthetic elaboration.[3] They can readily undergo acylation, alkylation, and diazotization, allowing for the construction of amides, secondary/tertiary amines, and the introduction of other functionalities via diazonium salt intermediates.[3]

Visualization of Reactivity

Caption: Key reaction pathways of 6-Methyl-benzothiazole-2,5-diamine.

Synthetic Methodologies

The synthesis of 6-Methyl-benzothiazole-2,5-diamine can be approached through several strategic routes. The choice of method often depends on the desired scale, purity requirements, and consideration of environmental impact.

Protocol 3.1: Condensation and Cyclization Approach

This classical method is a robust pathway for constructing the benzothiazole core. It involves the reaction of a substituted aminothiophenol with an appropriate precursor, followed by cyclization and functional group modification.[3]